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Ibrexafungerp teratogenicity risk mitigation in
clinical practice

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Ibrexafungerp

CAS No.: 1207753-03-4

Cat. No.: S535634

Teratogenicity & Clinical Safety: FAQs

e Q1: What is the known teratogenicity risk associated with Ibrexafungerp? The prescribing
information for Ibrexafungerp includes a warning that it should be used with caution in women who
are or may become pregnant [1]. This caution is standard for many antifungals, including fluconazole,
which is a known human teratogen at high doses. Non-clinical studies are a critical part of the risk

assessment.

e Q2: What risk mitigation strategies are mandated before administration? Clinical guidance
requires verification of non-pregnant status prior to the administration of Ibrexafungerp [2]. This is a

fundamental risk mitigation step in clinical practice for all women of reproductive potential.

¢ Q3: How does Ibrexafungerp's safety profile compare to other antifungals? The primary safety
concern for Ibrexafungerp differs from that of other drug classes. Its most common adverse effects
are mild-to-moderate gastrointestinal events (e.g., diarrhea, nausea, abdominal pain), whereas drugs
like fluconazole carry risks of hepatotoxicity and QTc prolongation [1] [2]. Teratogenicity is a shared

concern that requires similar precautionary measures.

Quantitative Safety & Pharmacokinetic Data
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The tables below summarize key safety and pharmacokinetic data essential for risk assessment and

experimental design.

Table 1: Common Treatment-Emergent Adverse Events (TEAEs) from Phase 3 Trials (VANISH 303)
[1]

Adverse Event Incidence in Ibrexafungerp Group (%)

Diarrhea 17%
Nausea 12%
Abdominal Pain 11%
Dizziness 3%
Vomiting 2%

Table 2: Key Pharmacokinetic (PK) Parameters of Ibrexafungerp [2]

PK Parameter

Value (Standard VVC Dosing)

AUCO0-24 (fasting state)

AUCO0-24 (fed state)

6832 ng*h/mL

9867 ng*h/mL

Maximum Concentration (Cmax) (fasting) 435 ng/mL
Maximum Concentration (Cmax) (fed) 629 ng/mL
Time to Cmax (Tmax) 4-6 hours
Terminal Half-Life 20-30 hours
Major Metabolic Pathway CYP3A4
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Experimental Protocol: Teratogenicity Risk
Assessment

This protocol outlines a standard developmental and reproductive toxicity (DART) study design, which is

critical for evaluating teratogenic risk in a non-clinical setting.

¢ 1. Objective: To evaluate the potential of Ibrexafungerp to cause embryofetal developmental toxicity,

including structural malformations, in a relevant animal model.

e 2. Test System:

o Species: Typically, two species are used, with rats and rabbits being the standard models for
DART testing, as per ICH S5(R3) guidelines.

o Animals: Healthy, time-mated females (e.g., 25 per dose group). The day of mating
confirmation is designated as Gestation Day (GD) 0.

¢ 3. Dosing Regimen:

o Test Article: Ibrexafungerp, prepared in a suitable vehicle for oral administration (e.g.,
agueous suspension).

o Dose Groups: At least three dose levels plus a vehicle control group. The high dose should be
selected to induce minimal maternal toxicity.

o Dosing Period: Administration occurs during the period of organogenesis (critical period for
structural defects). For rats, this is GD 6-17; for rabbits, GD 7-20.

o Route: Oral gavage, reflecting the clinical route of administration.

¢ 4. Endpoints and Analysis:

o Maternal Observations: Daily clinical signs, body weight, and food consumption.
o Cesarean Section: Performed just prior to expected parturition (e.g., GD 20 for rats, GD 28 for
rabbits).
o Maternal Necropsy: Examination of internal organs.
o Fetal Examination:
= Viability: Counts of corpora lutea, implantation sites, live and dead fetuses, and early
and late resorptions.
= Fetal Weight: Individual fetal weights are recorded.
= External Malformations: Examination of all live fetuses.
= Visceral Malformations: Detailed internal examination of a subset of fetuses using
micro-dissection techniques.
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= Skeletal Malformations: Staining and examination of the remaining fetuses for skeletal
and bone cartilage development.

e 5. Data Analysis:

o Statistical analysis of quantitative data (e.qg., fetal weight, litter sizes) using appropriate methods
(e.g., analysis of variance).
o Incidence of malformations and variations is compared between control and treated groups.

Teratogenicity Risk Mitigation Workflow

The following diagram illustrates a standardized workflow for teratogenicity risk assessment in drug

development, which can be adapted for Ibrexafungerp.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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